pH-Dependent MOR Binding Affinity
NFEPP demonstrates profoundly reduced μ-opioid receptor (MOR) binding affinity at physiological pH 7.4 compared to fentanyl, but exhibits comparable binding at acidic pH 5.5-6.5 characteristic of inflamed tissue. In competitive binding assays using [3H]-DAMGO in rat brain membranes, the IC50 of NFEPP was significantly higher than fentanyl at pH 7.4, whereas no significant differences were observed at pH 5.5 or 6.5 [1]. This pH-dependent binding profile is corroborated by functional assays demonstrating that NFEPP inhibits cAMP formation and recruits β-arrestins preferentially under acidified extracellular conditions, in stark contrast to fentanyl's pH-independent signaling [2].
| Evidence Dimension | MOR Binding Affinity (IC50) |
|---|---|
| Target Compound Data | NFEPP: Significantly higher IC50 than fentanyl at pH 7.4; IC50 comparable to fentanyl at pH 5.5 and 6.5 |
| Comparator Or Baseline | Fentanyl: Low IC50 at all pH values (pH-independent binding) |
| Quantified Difference | IC50(NFEPP) >> IC50(Fentanyl) at pH 7.4; IC50(NFEPP) ≈ IC50(Fentanyl) at pH 5.5-6.5 |
| Conditions | Rat brain membrane homogenates; [3H]-DAMGO displacement assay |
Why This Matters
This differential pH sensitivity enables selective targeting of MOR in pathologically acidified tissues while minimizing engagement in healthy tissues, a feature absent in fentanyl and most conventional opioids.
- [1] Baamonde A, Menéndez L, González-Rodríguez S, Lastra A, Seitz V, Stein C, Machelska H. A low pKa ligand inhibits cancer-associated pain in mice by activating peripheral mu-opioid receptors. Sci Rep. 2020 Oct 29;10(1):18599. View Source
- [2] Stein C, et al. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects. Gut. 2021 Mar 30. View Source
